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Compound of Interest

Compound Name:
3-(4-Hydroxyphenyl)adamantane-

1-carboxylic acid

Cat. No.: B182481 Get Quote

Disclaimer: Extensive literature searches did not yield specific biological activity data,

experimental protocols, or defined signaling pathways for 3-(4-Hydroxyphenyl)adamantane-
1-carboxylic acid. This document therefore provides an in-depth technical guide on the

biological activities of structurally related adamantane derivatives, offering insights into

potential areas of investigation for the target compound. The information presented is based on

published research for analogous structures and should be interpreted as a guide for future

research rather than a definitive profile of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic
acid.

This guide is intended for researchers, scientists, and drug development professionals

interested in the therapeutic potential of adamantane-based compounds.

Introduction to Adamantane Derivatives in Drug
Discovery
Adamantane, a rigid, lipophilic, tricyclic alkane, has become a valuable scaffold in medicinal

chemistry. Its unique properties, including metabolic stability and the ability to serve as a rigid

anchor for pharmacophoric groups, have led to its incorporation into a variety of therapeutic

agents. Adamantane derivatives have shown a broad spectrum of biological activities, including

antiviral, antibacterial, and enzyme inhibitory effects. This guide will focus on two prominent

examples of biologically active adamantane carboxylic acid derivatives: their role as inhibitors
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of diacylglycerol acyltransferase 1 (DGAT1) and as blockers of the influenza A virus M2-S31N

mutant ion channel.

Adamantane Carboxylic Acid Derivatives as DGAT1
Inhibitors
A series of adamantane carboxylic acid derivatives have been identified as potent inhibitors of

diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis.

Inhibition of DGAT1 is a promising strategy for the treatment of obesity and type 2 diabetes.

Quantitative Data
The following table summarizes the in vitro activity of a representative adamantane carboxylic

acid derivative against human and mouse DGAT1.

Compound ID Target Assay Type IC50 (nM)

43c Human DGAT1 Enzymatic Assay 5

43c Mouse DGAT1 Enzymatic Assay 5

Data extracted from a study on adamantane carboxylic acid derivatives as DGAT1 inhibitors.[1]

[2]

Experimental Protocol: In Vitro DGAT1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds

against DGAT1.

Materials:

Human or mouse DGAT1 enzyme

[³H]-labeled acyl-CoA

1,2-diacylglycerol

Assay buffer
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Test compounds dissolved in DMSO

Scintillation fluid

Filter plates

Procedure:

Prepare a reaction mixture containing DGAT1 enzyme, assay buffer, and 1,2-diacylglycerol.

Add test compounds at various concentrations to the reaction mixture.

Initiate the enzymatic reaction by adding [³H]-labeled acyl-CoA.

Incubate the reaction mixture at a specified temperature for a defined period.

Stop the reaction and transfer the mixture to filter plates to separate the radiolabeled

triglycerides.

Add scintillation fluid to the filter plates and measure the radioactivity using a scintillation

counter.

Calculate the percent inhibition for each compound concentration relative to a control without

inhibitor.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway
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Caption: Inhibition of DGAT1 by adamantane derivatives blocks triglyceride synthesis.

Adamantane-based α-Hydroxycarboxylic Acid
Derivatives as Influenza A M2-S31N Blockers
The emergence of drug-resistant influenza strains, particularly those with the S31N mutation in

the M2 proton channel, has rendered adamantane-based drugs like amantadine and

rimantadine ineffective. Novel adamantane derivatives are being developed to overcome this

resistance.

Quantitative Data
The following table presents the in vitro antiviral activity of a potent adamantane-based α-

hydroxycarboxylic acid derivative against wild-type and amantadine-resistant influenza A

viruses.
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Compound ID Virus Strain Assay Type EC50 (µM)
Selectivity
Index (SI)

3p
A/HK/68 (H3N2)

(Wild-type)
Cell-based Assay 0.92 651

3p

A/WSN/33

(H1N1) (M2-

S31N mutant)

Cell-based Assay 0.55 651

Data from a study on adamantane-based M2-S31N blockers.[3]

Experimental Protocol: In Vitro Antiviral Assay
Objective: To determine the half-maximal effective concentration (EC50) of test compounds

against influenza A virus replication.

Materials:

Madin-Darby Canine Kidney (MDCK) cells

Influenza A virus strains (wild-type and mutant)

Cell culture medium

Test compounds dissolved in DMSO

Reagents for cell viability assay (e.g., MTT)

Procedure:

Seed MDCK cells in 96-well plates and incubate to form a monolayer.

Infect the cells with a specific multiplicity of infection (MOI) of the influenza virus.

After a short adsorption period, remove the virus inoculum and add cell culture medium

containing serial dilutions of the test compounds.

Incubate the plates for a period sufficient for multiple rounds of viral replication.
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Assess the cytopathic effect (CPE) or measure cell viability using a suitable assay (e.g., MTT

assay).

Calculate the percent protection for each compound concentration relative to untreated,

infected controls.

Determine the EC50 value by plotting the percent protection against the logarithm of the

compound concentration and fitting the data to a dose-response curve.

Separately, determine the cytotoxic concentration (CC50) of the compounds on uninfected

MDCK cells to calculate the selectivity index (SI = CC50/EC50).

Experimental Workflow
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Caption: Workflow for determining the in vitro antiviral activity of test compounds.

Conclusion and Future Directions
While direct biological data for 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid is not

currently available in the public domain, the activities of structurally related adamantane

derivatives provide a strong rationale for its investigation. The presence of the carboxylic acid
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and the phenyl group suggests that it could be explored for a range of biological targets. Future

research should focus on synthesizing this compound and screening it in a variety of biological

assays, including those for enzyme inhibition (such as DGAT1) and antiviral activity. Structure-

activity relationship (SAR) studies, comparing its activity to other 3-substituted adamantane-1-

carboxylic acids, would be invaluable in elucidating the role of the 4-hydroxyphenyl moiety in

target engagement and overall biological effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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